molecular formula C19H21ClN4O6 B11595035 methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate

methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate

Cat. No.: B11595035
M. Wt: 436.8 g/mol
InChI Key: IUKVXOJSVKRJDB-UHFFFAOYSA-N
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Description

Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate can be achieved through a multi-step process involving the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The reaction typically involves a three-component reaction, which can be done separately or in one step .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include sodium acetate, ammonium acetate, and various aldehydes . Reaction conditions often involve room temperature or mild heating, and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate involves its interaction with various molecular targets and pathways. The compound’s pyrazole rings are known to interact with enzymes and receptors, potentially leading to effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its chloro and methoxy substituents, along with the pyrazole rings, make it a versatile compound for various applications.

Properties

Molecular Formula

C19H21ClN4O6

Molecular Weight

436.8 g/mol

IUPAC Name

methyl 2-[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy]acetate

InChI

InChI=1S/C19H21ClN4O6/c1-8-14(18(26)23-21-8)16(15-9(2)22-24-19(15)27)10-5-11(20)17(12(6-10)28-3)30-7-13(25)29-4/h5-6,16H,7H2,1-4H3,(H2,21,23,26)(H2,22,24,27)

InChI Key

IUKVXOJSVKRJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)Cl)OCC(=O)OC)OC)C3=C(NNC3=O)C

Origin of Product

United States

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